
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Br2F3O It is a derivative of benzene, featuring bromine, methoxy, and trifluoromethyl substituents
Preparation Methods
The synthesis of 1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene can be achieved through several routes. One common method involves the bromination of 2-methoxy-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the process. The reaction conditions, including temperature and reaction time, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert the bromine atoms to hydrogen using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biaryl compound with a phenyl group replacing one of the bromine atoms.
Scientific Research Applications
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s trifluoromethyl group is of particular interest in medicinal chemistry due to its influence on the pharmacokinetic properties of drugs. It is used to design and synthesize new drug candidates with improved efficacy and stability.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound’s bromine atoms and methoxy group play crucial roles in determining its reactivity and interaction with other molecules. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached .
In biological systems, the compound’s trifluoromethyl group can enhance its binding affinity to target proteins and enzymes. This group is known to increase the lipophilicity and metabolic stability of molecules, making them more effective as drugs. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups instead of one, which can significantly alter its chemical properties and reactivity.
1,4-Dibromo-2-methoxybenzene: Lacking the trifluoromethyl group, this compound has different electronic and steric properties, affecting its behavior in chemical reactions.
1,4-Dibromo-2,5-difluorobenzene:
The uniqueness of this compound lies in its combination of bromine, methoxy, and trifluoromethyl substituents, which impart distinct chemical and physical properties that are valuable in various research and industrial contexts.
Properties
Molecular Formula |
C8H5Br2F3O |
|---|---|
Molecular Weight |
333.93 g/mol |
IUPAC Name |
1,4-dibromo-2-methoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5Br2F3O/c1-14-7-3-5(9)4(2-6(7)10)8(11,12)13/h2-3H,1H3 |
InChI Key |
CCOGZOLMWQNIDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


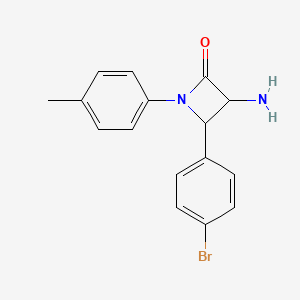
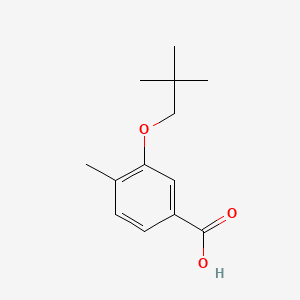
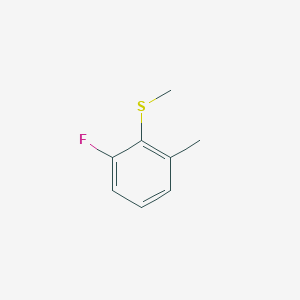

![8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14770774.png)
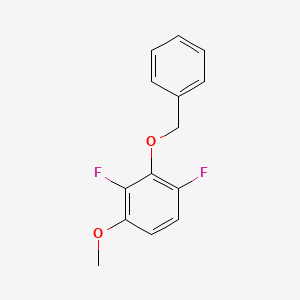
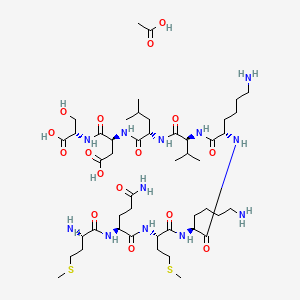
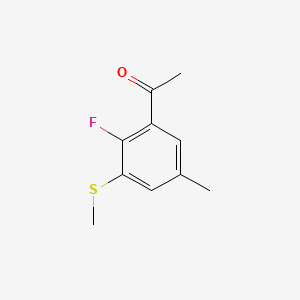
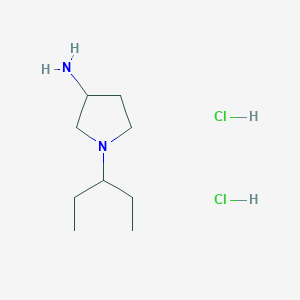
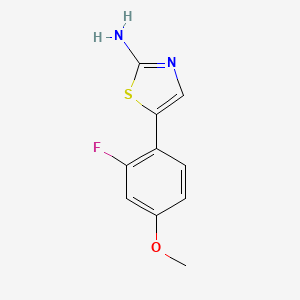
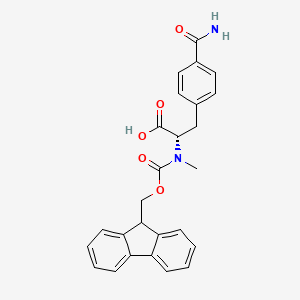
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14770827.png)
